molecular formula C21H21N5O3S2 B2808229 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954094-65-6

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2808229
CAS RN: 954094-65-6
M. Wt: 455.55
InChI Key: IQYVVBFEPRQGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation Reactions

The compound “2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide” has been studied for its alkylation properties. Specifically, it participates in a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones. This process involves using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . The approach is efficient, environmentally benign, and yields alkylation products with broad functional group tolerance.

Trifluoromethylpyridines Synthesis

Trifluoromethylpyridines are valuable intermediates in organic synthesis. While there isn’t direct information on the compound , related research on 2,3,5-dichlorotrifluoromethylpyridine (2,3,5-DCTF) synthesis exists. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to 2,3,5-DCTF .

Herbicidal Activity and Crop Safety

In the context of herbicidal activity, substituted 3-(pyridin-2-yl)phenylamino derivatives have been designed as potential protoporphyrinogen oxidase (PPO) inhibitors. These derivatives bear amide, urea, or thiourea side chains. Researchers aim to find robust herbicidal agents while ensuring crop safety .

properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-14(27)24-15-6-4-7-16(9-15)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-17-5-2-3-8-22-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYVVBFEPRQGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

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